Cas no 1804459-89-9 (2-Bromo-6-chloro-5-(difluoromethyl)pyridine-3-carboxaldehyde)
2-Bromo-6-chloro-5-(difluoromethyl)pyridine-3-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-6-chloro-5-(difluoromethyl)pyridine-3-carboxaldehyde
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- Inchi: 1S/C7H3BrClF2NO/c8-5-3(2-13)1-4(7(10)11)6(9)12-5/h1-2,7H
- InChI Key: LKZKCCIUFJTJNB-UHFFFAOYSA-N
- SMILES: BrC1=C(C=O)C=C(C(=N1)Cl)C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 195
- XLogP3: 2.9
- Topological Polar Surface Area: 30
2-Bromo-6-chloro-5-(difluoromethyl)pyridine-3-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029063219-1g |
2-Bromo-6-chloro-5-(difluoromethyl)pyridine-3-carboxaldehyde |
1804459-89-9 | 97% | 1g |
$1,549.60 | 2022-04-02 |
2-Bromo-6-chloro-5-(difluoromethyl)pyridine-3-carboxaldehyde Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 2-Bromo-6-chloro-5-(difluoromethyl)pyridine-3-carboxaldehyde
2-Bromo-6-chloro-5-(difluoromethyl)pyridine-3-carboxaldehyde
2-Bromo-6-chloro-5-(difluoromethyl)pyridine-3-carboxaldehyde, also known by its CAS number 1804459-89-9, is a highly specialized organic compound with a complex structure and diverse applications in the field of chemical synthesis. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and potential for use in various industries, including pharmaceuticals, agrochemicals, and materials science.
The molecular structure of 2-Bromo-6-chloro-5-(difluoromethyl)pyridine-3-carboxaldehyde consists of a pyridine ring substituted with bromine at position 2, chlorine at position 6, a difluoromethyl group at position 5, and a carboxaldehyde group at position 3. These substituents confer the molecule with distinct electronic and steric properties, making it an attractive candidate for further functionalization in synthetic chemistry. The presence of halogens (bromine and chlorine) and fluorinated groups enhances its reactivity and compatibility with various chemical transformations.
Recent studies have highlighted the potential of this compound as an intermediate in the synthesis of bioactive molecules. For instance, researchers have explored its use in the construction of heterocyclic frameworks, which are crucial components of many drug candidates. The carboxaldehyde group provides a versatile site for further reactions, such as condensation reactions or cross-coupling processes, enabling the creation of complex molecular architectures.
In terms of synthesis, 2-Bromo-6-chloro-5-(difluoromethyl)pyridine-3-carboxaldehyde can be prepared through a multi-step process involving halogenation, fluorination, and aldehyde formation. These steps require precise control over reaction conditions to ensure high yields and product purity. The compound's stability under various reaction conditions has been extensively studied, making it a reliable building block in organic synthesis.
Beyond its role as an intermediate, this compound has shown promise in agrochemical applications. Its ability to interact with biological systems through specific molecular recognition mechanisms makes it a potential candidate for pest control agents or herbicides. Recent research has focused on optimizing its bioavailability and reducing environmental impact, aligning with global efforts to develop sustainable agricultural solutions.
The physical properties of 2-Bromo-6-chloro-5-(difluoromethyl)pyridine-3-carboxaldehyde, including its melting point, solubility, and stability under different conditions, have been thoroughly characterized. These properties are essential for determining its suitability in various industrial processes. For example, its high thermal stability makes it ideal for high-temperature reactions commonly encountered in chemical manufacturing.
In conclusion, 2-Bromo-6-chloro-5-(difluoromethyl)pyridine-3-carboxaldehyde is a versatile compound with significant potential in multiple fields. Its unique structure and reactivity make it an invaluable tool for chemists seeking to design novel molecules with tailored functionalities. As research continues to uncover new applications for this compound, its role in advancing chemical science is expected to grow even further.
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